2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate
Description
Properties
IUPAC Name |
(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-17-10-9-11-18(2)22(17)27-21(24)16-23(19-12-5-3-6-13-19)28(25,26)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAOVGPSYXLQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,6-dimethylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid or its derivatives under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinoacetate moiety. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation to form sulfone derivatives and nucleophilic substitution reactions at the anilinoacetate moiety.
Biology
Research indicates potential biological activities of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate, particularly in antimicrobial and anticancer domains. Studies have shown that compounds with similar structures exhibit inhibitory effects on certain cancer cell lines and bacterial strains .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of sulfonamide compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration of this compound's potential in cancer therapy.
Medicine
The compound is being investigated as a pharmaceutical intermediate due to its unique structural features that may enhance drug efficacy and specificity. Its interactions with specific molecular targets could lead to the development of novel therapeutic agents .
Case Study: Pharmaceutical Development
In a recent study focusing on drug design, researchers utilized compounds similar to this compound to create new formulations aimed at improving drug delivery systems, showcasing its potential in medicinal chemistry.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations where specific chemical characteristics are required .
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate and related compounds from the evidence:
Structural and Functional Insights
Ester Group Variations: The methyl and isopropyl esters (e.g., ) exhibit reduced steric hindrance compared to the 2,6-dimethylphenyl group in the target compound. The phenylsulfonyl substituent in the target compound introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity compared to dichloro or nitro groups in analogs like .
Biological Activity: Dichloroanilino-containing analogs (e.g., ) are established NSAIDs, inhibiting prostaglandin synthesis. The phenylsulfonyl group in the target compound may alter COX-1/COX-2 selectivity, though experimental data are lacking. Nitro-substituted derivatives (e.g., ) demonstrate enhanced anti-fungal and anti-cancer activity compared to non-nitrated precursors, likely due to increased oxidative stress induction in target cells.
Crystallographic and Physicochemical Properties: Monoclinic crystal systems dominate in dichloroanilino esters (e.g., ), with intermolecular hydrogen bonds stabilizing the lattice. Calculated density (e.g., 1.667 Mg/m³ for ) and melting points for nitro derivatives suggest higher thermal stability than simpler esters.
Biological Activity
2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No.: 343373-62-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dimethylphenyl group, a phenylsulfonyl moiety, and an aniline acetate structure, which may contribute to its biological effects.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways.
- Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway .
- Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases, which are crucial for the apoptotic process.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases (G1/S or G2/M), leading to decreased viability of cancer cells .
Data Table: Biological Activity Summary
Case Studies
- Study on Anti-Cancer Activity :
- Mechanistic Insights :
Research Findings
Recent studies have emphasized the importance of understanding the structure-activity relationship (SAR) for optimizing the efficacy of such compounds. Modifications in the molecular structure can significantly influence their biological activity and selectivity towards cancer cells.
Future Directions
Ongoing research aims to:
- Explore the full range of biological activities beyond anti-cancer effects.
- Investigate potential side effects and toxicity profiles.
- Assess the compound's efficacy in vivo to better understand its therapeutic potential.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Control temperature to minimize side reactions (e.g., hydrolysis of the ester group).
How can solubility and stability challenges be addressed for in vitro assays?
Basic Research Question
- Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (12 mg/mL) or ethanol (6 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer to maintain <1% DMSO .
- Stability :
What crystallographic techniques are most effective for resolving structural ambiguities?
Advanced Research Question
Q. Challenges :
- Crystallization may require vapor diffusion with dichloromethane/hexane.
- Dynamic disorder in the 2,6-dimethylphenyl group complicates refinement; apply restraints to thermal parameters .
How can conflicting spectroscopic data (e.g., NMR, MS) be reconciled?
Advanced Research Question
- NMR Contradictions :
- Mass Spectrometry :
What strategies improve enantiomeric purity during synthesis?
Advanced Research Question
- Chiral Resolution :
- Racemization Risks :
- Avoid elevated temperatures during esterification.
- Monitor optical rotation ([α]) at each step to detect racemization.
Which computational methods predict physicochemical and interaction properties?
Advanced Research Question
- Physicochemical Properties :
- Interaction Studies :
How can thermal degradation pathways be analyzed to improve formulation stability?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures (T) under nitrogen/air atmospheres.
- LC-MS Degradation Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
